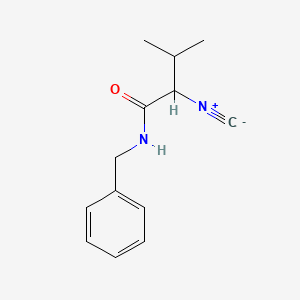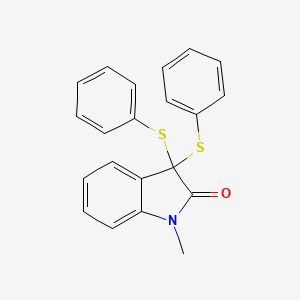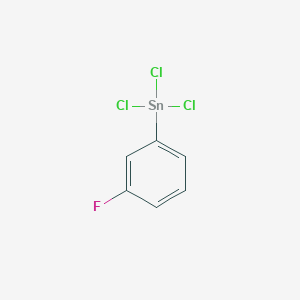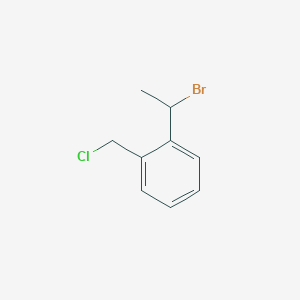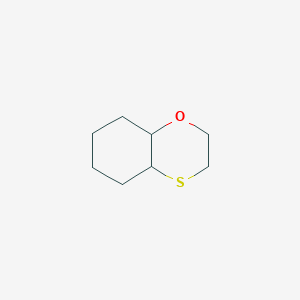![molecular formula C25H38O3 B14498398 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid CAS No. 63290-19-7](/img/structure/B14498398.png)
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid is an organic compound with a complex structure that includes a buta-2,3-dienoic acid backbone and a tetradecyloxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid typically involves multiple steps, including the formation of the buta-2,3-dienoic acid backbone and the attachment of the tetradecyloxyphenyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interact with cellular membranes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid include:
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]buta-2,3-dienoic acid
- 2-Methyl-4-[4-(methoxy)phenyl]buta-2,3-dienoic acid
- 2-Methyl-4-[4-(ethoxy)phenyl]buta-2,3-dienoic acid
Uniqueness
The uniqueness of this compound lies in its tetradecyloxyphenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial uses.
Propiedades
Número CAS |
63290-19-7 |
|---|---|
Fórmula molecular |
C25H38O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-methyl-4-(4-tetradecyloxoniumylidenecyclohexa-2,5-dien-1-ylidene)but-2-enoate |
InChI |
InChI=1S/C25H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-28-24-19-17-23(18-20-24)16-15-22(2)25(26)27/h15-20H,3-14,21H2,1-2H3 |
Clave InChI |
JTSVNARCJGOZFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[O+]=C1C=CC(=CC=C(C)C(=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


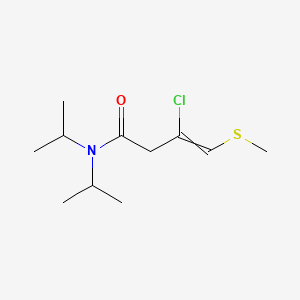
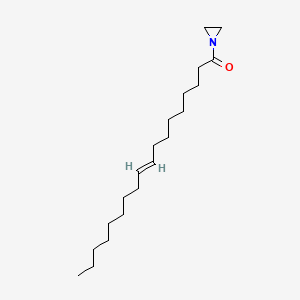
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
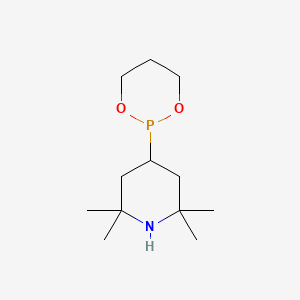
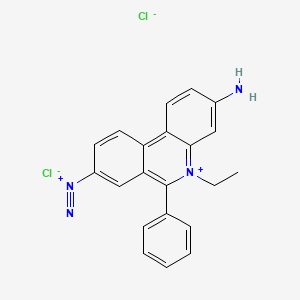

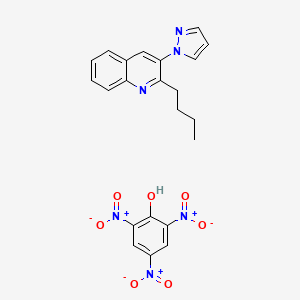
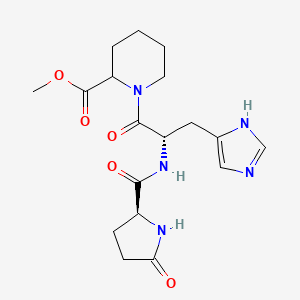
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
